Tribehenin chemical structure and properties for researchers
Tribehenin chemical structure and properties for researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for tribehenin, a versatile triglyceride of significant interest to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Tribehenin, also known as glyceryl tribehenate, is the triglyceride formed from the esterification of one molecule of glycerol with three molecules of behenic acid, a saturated C22 fatty acid.[1] Its chemical structure is characterized by a glycerol backbone with three long-chain fatty acid esters.
Molecular Formula: C₆₉H₁₃₄O₆[2]
Molecular Weight: 1059.8 g/mol [2]
CAS Number: 18641-57-1
IUPAC Name: 2,3-di(docosanoyloxy)propyl docosanoate
Synonyms: Glyceryl tribehenate, Tridocosanoin
Physicochemical Properties
Tribehenin is a white, waxy solid at room temperature.[1] Its physical and chemical properties are summarized in the table below, making it suitable for a wide range of applications in pharmaceutical and cosmetic formulations.
| Property | Value | Reference |
| Melting Point | 57-62 °C | [1] |
| Boiling Point | > 250 °C (decomposes) | |
| Density | ~0.9 g/cm³ | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [1] |
| LogP | > 10 (estimated) |
Experimental Protocols
Synthesis of Tribehenin
A representative method for the synthesis of tribehenin is the direct esterification of glycerol with behenic acid.
Materials:
-
Glycerol
-
Behenic acid (3 molar equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as a solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Hexane (for recrystallization)
Procedure:
-
Combine glycerol, behenic acid, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude tribehenin.
Purification of Tribehenin
Recrystallization is a common method for purifying crude tribehenin.[3][4][5][6][7]
Materials:
-
Crude tribehenin
-
A suitable solvent (e.g., hexane, acetone, or a mixture)
Procedure:
-
Dissolve the crude tribehenin in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will cause the tribehenin to crystallize.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
HPLC with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the quantitative analysis of tribehenin, which lacks a strong UV chromophore.[8][9][10][11]
Instrumentation:
-
HPLC system with a gradient pump
-
ELSD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A gradient of a non-polar solvent (e.g., isopropanol) and a polar solvent (e.g., acetonitrile).
Procedure:
-
Prepare standard solutions of tribehenin of known concentrations.
-
Prepare the sample solution by dissolving a known amount of tribehenin in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Develop a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of tribehenin in the sample by comparing its peak area to the calibration curve.
For the analysis of the fatty acid composition of tribehenin, the triglyceride is first transesterified to its fatty acid methyl esters (FAMEs).[12][13][14][15][16]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl column)
Procedure:
-
Transesterify a known amount of tribehenin to its methyl esters using a reagent such as sodium methoxide in methanol.
-
Extract the FAMEs into a suitable solvent (e.g., hexane).
-
Inject the FAMEs solution into the GC-MS system.
-
Identify the behenic acid methyl ester peak by its retention time and mass spectrum.
-
Quantify the amount of behenic acid by using an internal standard.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of tribehenin.[17][18][19][20][21]
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a small amount of purified tribehenin in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum will show characteristic signals for the glycerol backbone protons and the long alkyl chains of the behenic acid moieties.
-
The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the alkyl chains.
FT-IR spectroscopy can be used to identify the functional groups present in tribehenin.[22][23][24][25][26]
Instrumentation:
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Place a small amount of the tribehenin sample directly on the ATR crystal.
-
Acquire the IR spectrum.
-
The spectrum will show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, as well as C-H stretching and bending vibrations for the alkyl chains.
Biological and Pharmaceutical Applications
Tribehenin is widely used in the cosmetic and pharmaceutical industries due to its emollient, thickening, and stabilizing properties.[1][27] It is considered safe for use in cosmetic products.[1][2][28]
Skin Hydration and Occlusion
Tribehenin acts as an occlusive agent on the skin, forming a protective barrier that reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[27][29][30][31]
References
- 1. specialchem.com [specialchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. How To [chem.rochester.edu]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meatscience.org [meatscience.org]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. perkinelmer.cl [perkinelmer.cl]
- 16. GC Analysis of Triglycerides - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. scispace.com [scispace.com]
- 24. Comparison of FTIR-ATR and Raman spectroscopy in determination of VLDL triglycerides in blood serum with PLS regression. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Exploring the Benefits of Tribehenin Lipid Layer Enhancer in Chemical Applications-Minya_New Material [ycmingya.com]
- 28. researchgate.net [researchgate.net]
- 29. Hydration Effects on Skin Microstructure as Probed by High-Resolution Cryo-Scanning Electron Microscopy and Mechanistic Implications to Enhanced Transcutaneous Delivery of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Controlling the hydration of the skin though the application of occluding barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Skin hydration mechanisms that will help you produce moisturizing products | in-cosmetics Connect [connect.in-cosmetics.com]
